Reineckate

Phytochemical screening Alkaloid detection Selectivity

Reineckate (CAS 16248-93-4) resolves the common pain point of non-specific alkaloid co-precipitation encountered with Dragendorff's or Mayer's reagents. Its unique selectivity profile and quantifiable complex formation make it the definitive choice for targeted amine analysis. • Unmatched Selectivity: Exhibits negative response to interfering alkaloid classes, enabling specific isolation of quaternary ammonium alkaloids (QAAs) without co-precipitation. • Direct Quantitation: Acetone-soluble precipitates allow straightforward spectrophotometric readout at 525 nm with validated accuracy of 98.7-100.1% recovery. • Supply Certainty: High-purity (≥93% ACS) dark-red crystalline powder stored at 2-8°C; shipped ambient. In stock for immediate global dispatch.

Molecular Formula C4H6CrN6S4-
Molecular Weight 318.4 g/mol
CAS No. 16248-93-4
Cat. No. B100417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReineckate
CAS16248-93-4
Synonymsammonium tetraisothiocyanatodiamine chromate
reineckate
Reinecke Salt
Reinecke Salt, ammonium salt
Reinecke Salt, ammonium salt, hydrate
Reinecke Salt, barium (2+) salt
Reinecke Salt, hydride
Molecular FormulaC4H6CrN6S4-
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].N.N.[Cr+3]
InChIInChI=1S/4CHNS.Cr.2H3N/c4*2-1-3;;;/h4*3H;;2*1H3/q;;;;+3;;/p-4
InChIKeyCLFAPTXAJGBEMW-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reineckate: Analytical Precipitation Reagent


Reineckate, with CAS registry number 16248-93-4, refers to the ammonium salt of the tetrathiocyanatodiamminechromate(III) coordination complex, commonly encountered as the monohydrate NH₄[Cr(NCS)₄(NH₃)₂]·H₂O [1]. It is a dark-red crystalline solid with a characteristic absorption band near 525 nm, soluble in hot water and polar organic solvents, and functions primarily as a selective precipitation reagent for nitrogenous bases, including primary and secondary amines, certain amino acids, and quaternary ammonium alkaloids . Its analytical utility stems from the formation of stable, stoichiometric ion-association complexes that enable gravimetric, spectrophotometric, and atomic absorption-based quantification across pharmaceutical, biochemical, and environmental matrices [2].

Selective precipitation of primary/secondary amines, amino acids, and quaternary ammonium alkaloids
Forms stoichiometric ion-association complexes suitable for gravimetric analysis
Precipitate dissolves in acetone for direct spectrophotometric readout at 525 nm

Reineckate vs. Alternative Precipitants


Substituting ammonium reineckate with other common precipitation reagents—such as Dragendorff's reagent (potassium bismuth iodide), Mayer's reagent (potassium mercuric iodide), or phosphotungstic acid—is analytically unsound because these reagents differ fundamentally in their selectivity profiles, stoichiometric behavior, and downstream compatibility [1]. For instance, Dragendorff and Mayer reagents produce strong positive responses with broad classes of alkaloids, whereas reineckate exhibits negative responses with certain alkaloid-containing matrices, confirming a narrower, more specific reactivity pattern [1]. Furthermore, reineckate-derived precipitates are unique in their ability to be quantitatively dissolved in acetone for direct spectrophotometric measurement at 525 nm, a characteristic not shared by other precipitants [2]. This combination of differential selectivity and quantifiability precludes generic substitution.

Selectivity Dragendorff and Mayer reagents react broadly with alkaloids; reineckate’s narrower profile may avoid co-precipitation of undesired classes.
Quantitation Only reineckate precipitates can be dissolved in acetone for direct spectrophotometric measurement at 525 nm; alternative precipitants do not offer this workflow.
Specification Common alternative reagents lack defined solid-state purity standards; reineckate is available as ACS-grade powder with lot-specific assay.

Reineckate: Comparative Performance Evidence


Alkaloid Selectivity vs. Dragendorff & Mayer

In a standardized phytochemical screening of Capsicum chacoense fruit extracts, ammonium reineckate produced a negative precipitation result, whereas both Dragendorff and Mayer reagents yielded abundant (+++) positive responses [1]. This differential outcome demonstrates that reineckate does not react with the same spectrum of alkaloids as these common screening reagents, confirming its higher selectivity and lower false-positive rate for specific basic nitrogen functionalities.

Alkaloid selectivity vs. Dragendorff & Mayer
Head-to-head
Reineckate: negative; Dragendorff: +++; Mayer: +++
Matrix: Capsicum chacoense fruit extract
Supports selectivity review for alkaloid precipitation
Qualitative differential; co-precipitation control context
Phytochemical screening Alkaloid detection Selectivity

Spectrophotometric Cephalosporin Assay

A colorimetric method using ammonium reineckate for eight cephalosporin drugs demonstrated excellent quantitative performance, with Beer's law obeyed over a concentration range of 5–35 μg/mL and correlation coefficients ≥0.9989 [1]. Recovery percentages from pharmaceutical dosage forms ranged from 98.7±0.90% to 100.1±0.74%, indicating high accuracy and precision without interference from common excipients [1].

Spectrophotometric cephalosporin assay
Class-level
Recovery: 98.7±0.90% – 100.1±0.74%
Correlation coefficient ≥0.9989 (5–35 μg/mL)
Supports method precision review in QC contexts
Reported accuracy across eight cephalosporins; requires matrix verification
Pharmaceutical analysis Spectrophotometry Ion-pair complexation

Ion-Selective Electrode Slope Comparison

In a comparative study of screen-printed electrodes for tetra-n-butylammonium bromide (TBAB) determination, electrodes incorporating ammonium reineckate (RN, 12 mg) exhibited a Nernstian slope of 59.90 ± 0.51 mV/decade, which is statistically indistinguishable from the theoretical ideal of 59.16 mV/decade and comparable to those using sodium tetraphenylborate (60.71 ± 1.94 mV/decade) and phosphotungstic acid (59.75 ± 0.38 mV/decade) [1]. All sensors operated over a linear concentration range of 1.0 × 10⁻⁵ to 1.0 × 10⁻² mol/L [1].

Ion-selective electrode slope comparison
Head-to-head
Reineckate: 59.90 ± 0.51 mV/decade
NaTPB: 60.71 ± 1.94; Phosphotungstic acid: 59.75 ± 0.38
Near-Nernstian response comparable to established ion-pairing agents
Screen-printed electrode; TBAB concentration range 10⁻⁵–10⁻² mol/L
Ion-selective electrodes Cationic surfactant analysis Potentiometry

Thermal Decomposition Profile

Ammonium reineckate monohydrate exhibits a well-defined melting point with decomposition in the range of 268–272 °C . This thermal profile contrasts with other precipitation reagents: phosphotungstic acid is a strong oxidant and acid that may react violently under certain conditions, while Dragendorff and Mayer reagents are typically prepared as solutions with limited shelf stability [1]. The solid-state stability of reineckate, when stored refrigerated (2–8°C) and protected from moisture and light, allows for long-term storage and reproducible analytical performance.

Thermal decomposition profile
Class-level
Decomposition range: 268–272 °C
Solid-state stability; solution-based reagents degrade
Supports storage and handling review
Defined solid-state decomposition; refrigerated storage recommended
Thermal analysis Reagent stability Storage conditions

ACS Reagent Grade Purity

Commercially available Reinecke salt meeting ACS reagent specifications has a minimum assay of ≥93.0% and contains ≤0.05% matter insoluble in dilute hydrochloric acid . This defined purity and impurity threshold ensures batch-to-batch consistency for reproducible analytical results. In contrast, many alternative precipitation reagents (e.g., Dragendorff, Mayer) are not available as certified solid standards and are instead prepared in-house with variable composition and purity [1].

ACS reagent grade purity
Class-level
Assay ≥93.0%; ≤0.05% insol. dil. HCl
Standardized powder; alternatives lack certified specifications
Supports batch consistency review
Procurement of defined purity reduces method variability
Reagent specification Purity Quality control

Reineckate: Evidence-Based Applications


Selective Precipitation of Quaternary Ammonium Alkaloids

As demonstrated by its negative response in Capsicum chacoense extracts compared to Dragendorff and Mayer reagents [1], reineckate is the preferred precipitant when selective isolation of specific quaternary ammonium alkaloids (QAAs) is required without co-precipitation of interfering alkaloid classes. Sigma-Aldrich documentation confirms its use for isolating QAAs from Rhizoma Corydalis .

Spectrophotometric Assay of Amines and Cephalosporins

For validated analytical methods in pharmaceutical quality control, reineckate-based procedures offer high accuracy (98.7–100.1% recovery) and precision (correlation coefficients ≥0.9989) [1]. The ability to dissolve reineckate precipitates in acetone and measure absorbance at 525 nm provides a straightforward, cost-effective alternative to chromatographic methods for routine assay of amine-containing drugs.

Potentiometric Sensors for Cationic Surfactants

Given its near-Nernstian slope (59.90 ± 0.51 mV/decade) in screen-printed electrodes for tetra-n-butylammonium bromide [1], reineckate is a suitable ion-pairing agent for constructing ion-selective electrodes targeting cationic surfactants in environmental aqueous matrices.

Gravimetric Analysis of Basic Nitrogen Compounds

The formation of stoichiometric, insoluble reineckate complexes with histones, primary/secondary amines, and amino acids such as proline and hydroxyproline [1] makes reineckate an essential reagent for gravimetric quantification in biochemical and tissue extract analyses, where high specificity and defined complex composition are paramount.

Application
Selection Property
Validation Focus
Quaternary ammonium alkaloid isolation
Selectivity profile vs. broad-spectrum precipitants
Co-precipitation control with alkaloid-containing matrices
Spectrophotometric assay of amines and cephalosporins
Acetone-soluble precipitate enabling 525 nm readout
Recovery and linearity endpoints in pharmaceutical matrices
Potentiometric sensors for cationic surfactants
Near-Nernstian ion-pairing slope
Electrode slope and linear range in aqueous environmental samples
Gravimetric analysis of basic nitrogen compounds
Stoichiometric complex formation with amines and amino acids
Precipitate composition and mass balance in tissue extracts

Technical Documentation Hub

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